1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene
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Overview
Description
1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene is an organic compound characterized by its complex molecular structure, which includes an ethoxy group, a propoxy group, and a methylphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene can be synthesized through a multi-step organic synthesis process. The general approach involves the following steps:
Esterification: Reacting phenol with ethyl chloroformate to form ethyl phenyl carbonate.
Nucleophilic Substitution: Reacting the ethyl phenyl carbonate with 4-methylphenol to introduce the methylphenoxy group.
Alkoxylation: Introducing the propoxy group through a reaction with propylene oxide.
Final Assembly: Combining the intermediate compounds to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.
Major Products Formed:
Oxidation: Formation of quinones and hydroquinones.
Reduction: Production of alcohols and amines.
Substitution: Generation of halogenated benzene derivatives and nitrobenzene derivatives.
Scientific Research Applications
1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
1-ethoxy-3-(4-methylphenoxy)benzene: Lacks the propoxy group.
3-(4-methylphenoxy)propoxybenzene: Lacks the ethoxy group.
4-methylphenoxyethanol: Different functional groups and molecular structure.
Uniqueness: The presence of both ethoxy and propoxy groups on the benzene ring, along with the methylphenoxy group, makes this compound unique compared to similar compounds
Properties
IUPAC Name |
1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-17-6-4-7-18(14-17)21-13-5-12-20-16-10-8-15(2)9-11-16/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYDQKUZVYWLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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